molecular formula C18H15ClN2OS B3037484 5-chloro-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone CAS No. 478066-85-2

5-chloro-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone

Cat. No.: B3037484
CAS No.: 478066-85-2
M. Wt: 342.8 g/mol
InChI Key: XCYHNNBDEMKFAD-UHFFFAOYSA-N
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Description

5-chloro-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a pyridazinone core with chloro, methylphenyl, and sulfanyl substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: Starting with a suitable precursor, such as a hydrazine derivative, the pyridazinone core can be formed through cyclization reactions.

    Introduction of Substituents: The chloro, methylphenyl, and sulfanyl groups can be introduced through various substitution reactions, often involving halogenation, Friedel-Crafts alkylation, and thiolation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted pyridazinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases, pending further research.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone would depend on its specific biological target. Generally, compounds in the pyridazinone class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone: Lacks the chloro substituent.

    5-chloro-2-phenyl-4-[(phenyl)sulfanyl]-3(2H)-pyridazinone: Lacks the methyl groups on the phenyl rings.

Uniqueness

5-chloro-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone is unique due to the presence of both chloro and methylphenyl substituents, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-chloro-2-(4-methylphenyl)-4-(4-methylphenyl)sulfanylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-12-3-7-14(8-4-12)21-18(22)17(16(19)11-20-21)23-15-9-5-13(2)6-10-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYHNNBDEMKFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)SC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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